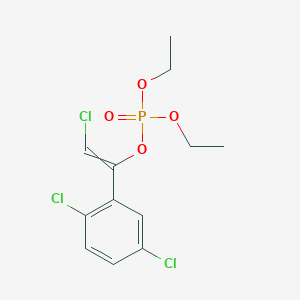

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

概要

説明

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling a variety of pests, including fleas, ticks, and other insects. The compound is characterized by its chemical structure, which includes a vinyl group attached to a phosphate ester, making it a potent inhibitor of cholinesterase enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of dichloroacetophenone with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone or ethanol and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove impurities .

化学反応の分析

Types of Reactions

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphoric acid derivatives, while substitution reactions can yield a range of substituted organophosphorus compounds .

科学的研究の応用

Agricultural Applications

Chlorfenvinphos is widely utilized in agriculture for pest control. It is effective against a range of insects and mites that affect crops and livestock.

- Insecticide and Acaricide : Chlorfenvinphos has demonstrated efficacy in repelling and killing pests such as Musca domestica (housefly), Prodenia eridania (a caterpillar pest), and Tetranychus telarius (spider mite) when applied to cattle skin or agricultural plants .

- Case Study - Efficacy Against Pests : A study conducted on various insects showed that chlorfenvinphos achieved over 97% mortality in larvae of Epilachna varivestis , highlighting its effectiveness as a pesticide .

Environmental Impact

Research indicates that chlorfenvinphos can have significant environmental effects due to its toxicity to non-target organisms.

- Aquatic Toxicity : Studies have shown that chlorfenvinphos can be harmful to aquatic life, necessitating careful management in agricultural practices to minimize runoff into water bodies .

- Soil Persistence : The compound's persistence in soil can lead to long-term ecological impacts, affecting soil-dwelling organisms and potentially disrupting local ecosystems .

Health Implications

Chlorfenvinphos poses health risks to humans and animals due to its neurotoxic properties.

- Human Exposure Risks : Chronic exposure can lead to symptoms associated with cholinergic toxicity, including respiratory distress and neurological disorders. Regulatory agencies monitor its use to mitigate these risks.

- Case Study - Toxicity Assessment : Research on animal models has demonstrated that exposure to chlorfenvinphos correlates with increased liver toxicity markers and lipid peroxidation, indicating potential hepatotoxic effects at certain exposure levels .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Insecticide | Effective against various pests | Over 97% mortality in specific insect larvae |

| Mechanism of Action | Inhibition of acetylcholinesterase | Leads to neurotoxicity in target organisms |

| Environmental Impact | Toxic to aquatic life; soil persistence | Significant ecological risks noted |

| Health Implications | Neurotoxic effects on humans and animals | Chronic exposure linked to respiratory and neurological issues |

作用機序

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system and eventual paralysis of the pest .

類似化合物との比較

Similar Compounds

Chlorfenvinphos: Another organophosphorus insecticide with a similar mechanism of action.

Dimethylvinphos: A related compound used as a pesticide reference standard.

Uniqueness

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific chemical structure, which provides a balance of high efficacy and relatively low environmental persistence compared to other organophosphorus compounds. Its ability to inhibit cholinesterase enzymes effectively makes it a valuable tool in pest control .

生物活性

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate, commonly known as Chlorfenvinphos, is an organophosphate compound primarily used as an insecticide. Its biological activity is significant in both agricultural and toxicological contexts. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2701-86-2

- Molecular Formula : C12H14Cl2O4P

- Molecular Weight : 305.12 g/mol

Chlorfenvinphos exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged neural signaling and potential neurotoxicity.

Key Mechanisms:

- Inhibition of AChE : This leads to overstimulation of cholinergic receptors.

- Metabolism : In vivo studies show that Chlorfenvinphos is metabolized into various metabolites, including 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate, which also exhibits biological activity .

Biological Activity

The biological activity of Chlorfenvinphos encompasses various effects on different organisms and systems:

Toxicity Studies

- Acute Toxicity : Chlorfenvinphos has been associated with acute toxicity in mammals and non-target organisms. In experimental models, symptoms include respiratory distress, muscle twitching, and convulsions due to AChE inhibition.

- Chronic Effects : Long-term exposure has been linked to neurodegenerative effects and potential carcinogenicity in animal studies.

Case Studies

- Fatalities Due to Ingestion : Two cases were reported where individuals ingested formulations containing Chlorfenvinphos leading to fatal outcomes. Postmortem analyses revealed significant levels of the compound in various tissues, indicating its potent toxicological profile .

| Case Study | Age | Symptoms | Toxicological Findings |

|---|---|---|---|

| Case 1 | 24 | Respiratory distress | High levels in liver (60 mg/kg) |

| Case 2 | 60 | Neurological symptoms | Elevated concentrations in heart blood (4.4 mg/L) |

Research Findings

Recent studies have highlighted the following aspects of Chlorfenvinphos:

- Metabolic Pathways : In rats, the primary metabolites identified include 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate (32.3% of dose) and other glucuronides . This indicates a complex metabolic profile that may influence its overall toxicity.

- Environmental Impact : Research indicates that Chlorfenvinphos can persist in soil and water systems, affecting non-target species and disrupting ecological balances.

- Comparative Biological Activity : Studies comparing Chlorfenvinphos with other organophosphates suggest that while it shares similar mechanisms of action, its potency may vary significantly based on structural differences .

特性

CAS番号 |

2701-86-2 |

|---|---|

分子式 |

C12H14Cl3O4P |

分子量 |

359.6 g/mol |

IUPAC名 |

[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |

InChI |

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ |

InChIキー |

SRZOWOUWGAIUTI-XYOKQWHBSA-N |

SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

異性体SMILES |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl |

正規SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

Key on ui other cas no. |

2701-86-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。